molecular formula C22H18BrCl3N2O B2612598 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide CAS No. 303061-49-6

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide

Cat. No.: B2612598
CAS No.: 303061-49-6
M. Wt: 512.65
InChI Key: ONBSPWMUYVKFBM-UHFFFAOYSA-N
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Description

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide is a complex organic compound with the molecular formula C22H18BrCl3N2O This compound is characterized by the presence of a bromoanilino group, a trichloroethyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Bromoanilino Intermediate: This step involves the bromination of aniline to form 4-bromoaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Introduction of the Trichloroethyl Group: The next step involves the reaction of 4-bromoaniline with trichloroacetaldehyde to form the trichloroethyl intermediate. This reaction is typically carried out under acidic conditions.

    Formation of the Final Compound: The final step involves the reaction of the trichloroethyl intermediate with diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromoanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-phenylacetamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methylbenzamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-4-fluorobenzamide

Uniqueness

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrCl3N2O/c23-17-11-13-18(14-12-17)27-21(22(24,25)26)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBSPWMUYVKFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-49-6
Record name N-(1-(4-BROMOANILINO)-2,2,2-TRICHLOROETHYL)-2,2-DIPHENYLACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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